4-Chloro-2,3-difluoro-5-methoxybenzaldehyde
Overview
Description
4-Chloro-2,3-difluoro-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of benzaldehyde, characterized by the presence of chloro, difluoro, and methoxy substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,3-difluoro-5-methoxybenzaldehyde typically involves the introduction of chloro, difluoro, and methoxy groups onto a benzaldehyde core. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Halogenation: Introduction of chlorine and fluorine atoms using reagents such as chlorine gas (Cl2) and fluorine gas (F2) or other halogenating agents.
Methoxylation: Introduction of the methoxy group (-OCH3) using methanol (CH3OH) in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation and methoxylation processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized for efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3-difluoro-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-Chloro-2,3-difluoro-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2,3-difluoro-5-methoxybenzaldehyde depends on its specific application
Chloro and Fluoro Groups: These groups can participate in halogen bonding and influence the compound’s reactivity.
Methoxy Group: The methoxy group can donate electron density, affecting the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
4-Chloro-2,3-difluoro-5-methoxybenzaldehyde can be compared with other similar compounds, such as:
4-Chloro-2,3-difluoro-5-methoxymethoxybenzaldehyde: Similar structure but with an additional methoxymethoxy group.
4-Chloro-2,3-difluoro-5-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
4-chloro-2,3-difluoro-5-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-5-2-4(3-12)7(10)8(11)6(5)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVKNQVXCPGQLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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